molecular formula C16H15NO4 B11960586 2-[(3,4-Dimethoxyphenyl)methylideneamino]benzoic acid CAS No. 23145-59-7

2-[(3,4-Dimethoxyphenyl)methylideneamino]benzoic acid

Cat. No.: B11960586
CAS No.: 23145-59-7
M. Wt: 285.29 g/mol
InChI Key: FXVNLJYBLRLPGG-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethoxyphenyl)methylideneamino]benzoic acid is an organic compound with a complex structure that includes both aromatic and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dimethoxyphenyl)methylideneamino]benzoic acid typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 2-aminobenzoic acid. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethoxyphenyl)methylideneamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The imine group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride.

    Substitution: Halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of 2-[(3,4-dimethoxyphenyl)methylamino]benzoic acid.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[(3,4-Dimethoxyphenyl)methylideneamino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethoxyphenyl)methylideneamino]benzoic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aromatic and carboxylic acid groups. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-Dimethoxyphenyl)methylamino]benzoic acid
  • 3,4-Dimethoxybenzoic acid
  • 2-Aminobenzoic acid

Uniqueness

2-[(3,4-Dimethoxyphenyl)methylideneamino]benzoic acid is unique due to the presence of both an imine group and a carboxylic acid group in its structure

Properties

CAS No.

23145-59-7

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

2-[(3,4-dimethoxyphenyl)methylideneamino]benzoic acid

InChI

InChI=1S/C16H15NO4/c1-20-14-8-7-11(9-15(14)21-2)10-17-13-6-4-3-5-12(13)16(18)19/h3-10H,1-2H3,(H,18,19)

InChI Key

FXVNLJYBLRLPGG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NC2=CC=CC=C2C(=O)O)OC

Origin of Product

United States

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